

# Technical Guide: Physicochemical Properties and Synthetic Application of H-D-Pro-OBzl.HCl

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## Compound of Interest

Compound Name: **H-D-Pro-OBzl.HCl**

Cat. No.: **B555524**

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This technical guide provides a comprehensive overview of D-Proline benzyl ester hydrochloride (**H-D-Pro-OBzl.HCl**), a key building block in synthetic peptide chemistry. The document details its physicochemical properties and presents a standard protocol for its application in dipeptide synthesis.

## Core Compound Data

The quantitative physicochemical properties of **H-D-Pro-OBzl.HCl** are summarized in the table below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Citations
Chemical Name	D-Proline benzyl ester hydrochloride	<a href="#">[1]</a>
Synonyms	H-D-Pro-OBzl HCl, D-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER HCL	<a href="#">[2]</a>
CAS Number	53843-90-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> CINO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	241.71 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white powder	<a href="#">[6]</a>
Purity (HPLC)	≥98.0%	<a href="#">[6]</a>
Melting Point	138 to 152°C	<a href="#">[5]</a>

Note: Data for the L-enantiomer (H-Pro-OBzl.HCl, CAS: 16652-71-4) is often reported and shares the same molecular formula and weight.[\[7\]](#)[\[8\]](#)

## Application in Peptide Synthesis: A Detailed Protocol

**H-D-Pro-OBzl.HCl** is a proline derivative where the carboxylic acid is protected by a benzyl (Bzl) group, and the amine is present as a hydrochloride salt. It is a fundamental reagent in solution-phase peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy.[\[4\]](#)

The following section details a representative experimental protocol for the synthesis of a protected dipeptide, Boc-Ala-D-Pro-OBzl, through a coupling reaction. This procedure is adapted from established methods for similar peptide syntheses.[\[4\]](#)[\[7\]](#)

### Experimental Protocol: Synthesis of Boc-Ala-D-Pro-OBzl

This protocol outlines the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with **H-D-Pro-OBzl.HCl** to form the dipeptide Boc-Ala-D-Pro-OBzl.

Materials:

- **H-D-Pro-OBzl.HCl**
- Boc-Ala-OH
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Neutralization of Amine Salt:
  - Dissolve **H-D-Pro-OBzl.HCl** (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.
  - Cool the solution to 0 °C in an ice-water bath.
  - Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amine.[4]

- Stir the mixture at 0 °C for 20-30 minutes.
- Activation of Carboxylic Acid:
  - In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBT (1.1 equivalents) in anhydrous DMF or DCM.[4]
  - Cool this solution to 0 °C.
  - Add DCC (1.1 equivalents) to the Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.[4]
  - Stir this activation mixture at 0 °C for 30-45 minutes.
- Peptide Coupling:
  - Filter the activation mixture to remove the precipitated DCU, and add the filtrate directly to the neutralized H-D-Pro-OBzl solution from step 1.[4]
  - Allow the combined reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
- Work-up and Purification:
  - Upon completion, dilute the reaction mixture with ethyl acetate.[4][7]
  - Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine.[4][7]
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-Ala-D-Pro-OBzl.[4][7]
  - If necessary, purify the crude product further using silica gel column chromatography.

## Visualized Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of the dipeptide Boc-Ala-D-Pro-OBzl.

Caption: Workflow for the solution-phase synthesis of a protected dipeptide.

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